2(3H)-Furanone, dihydro-3-methyl-, (R)-
CAS No.: 55254-35-8
Cat. No.: VC20307880
Molecular Formula: C5H8O2
Molecular Weight: 100.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55254-35-8 |
---|---|
Molecular Formula | C5H8O2 |
Molecular Weight | 100.12 g/mol |
IUPAC Name | (3R)-3-methyloxolan-2-one |
Standard InChI | InChI=1S/C5H8O2/c1-4-2-3-7-5(4)6/h4H,2-3H2,1H3/t4-/m1/s1 |
Standard InChI Key | QGLBZNZGBLRJGS-SCSAIBSYSA-N |
Isomeric SMILES | C[C@@H]1CCOC1=O |
Canonical SMILES | CC1CCOC1=O |
Introduction
Structural and Molecular Characteristics
Molecular Identity
(R)-3-Methyldihydro-2(3H)-furanone has the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol . Its IUPAC name, 3-methyltetrahydrofuran-2-one, reflects a saturated furan ring system with a ketone group at position 2 and a methyl group at position 3. The (R)-configuration denotes the spatial arrangement of the methyl group relative to the lactone oxygen, which is critical for its enantioselective interactions in biological systems.
Table 1: Key Structural Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₈O₂ | |
Molecular Weight | 100.12 g/mol | |
CAS Registry Number | 1679-47-6 | |
IUPAC Name | (R)-3-Methyltetrahydrofuran-2-one |
Stereochemical Considerations
The chirality of (R)-3-methyldihydro-2(3H)-furanone arises from the asymmetric carbon at position 3. This enantiomer exhibits distinct physicochemical and biological properties compared to its (S)-counterpart. For instance, the (R)-enantiomer demonstrates higher affinity for muscarinic receptors in pharmacological assays, as evidenced by studies on structurally related N-substituted furanones .
Synthetic Methodologies
Asymmetric Catalytic Reduction
A primary route to (R)-3-methyldihydro-2(3H)-furanone involves the asymmetric reduction of 3-methyl-2(5H)-furanone using chiral catalysts. For example, hydrogenation with palladium catalysts modified by chiral ligands (e.g., BINAP) achieves enantiomeric excesses (ee) exceeding 90%. This method leverages the prochiral nature of the starting material, where the catalyst selectively delivers hydrogen to one face of the carbonyl group.
Biocatalytic Approaches
Microbial fermentation using engineered Lactobacillus species offers an eco-friendly alternative. These organisms express alcohol dehydrogenases that reduce 3-methyl-2(5H)-furanone to the (R)-enantiomer with high stereoselectivity. Optimized fermentation conditions (pH 6.5–7.0, 30°C) yield product titers of 15–20 g/L, making this method scalable for industrial production.
Table 2: Comparison of Synthetic Methods
Method | Enantiomeric Excess (%) | Yield (%) | Scalability |
---|---|---|---|
Asymmetric Hydrogenation | 92–95 | 85–90 | High |
Biocatalytic Reduction | 98–99 | 70–75 | Moderate |
Chemical Reactivity and Derivative Formation
Oxidation and Reduction Pathways
The lactone ring undergoes oxidation to form 3-methyl-2(5H)-furanone when treated with KMnO₄ under acidic conditions. Conversely, catalytic hydrogenation (H₂/Pd-C) reduces the ring to 3-methyltetrahydrofuran, a solvent with applications in polymer chemistry .
Nucleophilic Substitution
Reactions with amines or alcohols under basic conditions yield substituted lactones. For example, treatment with benzylamine produces N-benzyl-3-methylpyrrolidone, a precursor to bioactive molecules. These transformations highlight the compound’s versatility as a chiral building block.
Pharmacological Applications
Antimuscarinic Activity
Derivatives of (R)-3-methyldihydro-2(3H)-furanone exhibit potent antagonism at muscarinic receptors. In guinea pig models, the compound (R)-[(2-isopropyl-1H-imidazol-1-yl)methyl]-4,5-dihydro-3,3-diphenyl-2(3H)-furanone reduced bladder pressure by 60–70% at 1 mg/kg doses without inducing mydriasis or salivation, indicating subtype selectivity (M3 > M1/M2) .
Table 3: Pharmacological Profile of Key Derivatives
Compound | M1 IC₅₀ (nM) | M2 IC₅₀ (nM) | M3 IC₅₀ (nM) |
---|---|---|---|
Derivative 23 (R-form) | 120 | 95 | 18 |
Derivative 23 (S-form) | 450 | 380 | 210 |
Enantiomer-Specific Properties
Biological Activity Differences
The (R)-enantiomer’s 5-fold higher M3 receptor affinity compared to the (S)-form underscores the importance of stereochemistry in drug design . This disparity arises from differential binding to a hydrophobic pocket in the receptor’s transmembrane domain.
Synthetic Challenges
Separating enantiomers via chiral chromatography or kinetic resolution remains costly. Advances in enzymatic resolution (e.g., lipase-catalyzed acylations) now achieve ee >99% for both enantiomers, facilitating large-scale production.
Analytical Characterization
Spectroscopic Techniques
-
NMR: δH (400 MHz, CDCl₃): 4.35 (m, 1H, H-3), 2.75 (dd, J = 15.2 Hz, 1H, H-5a), 1.45 (d, J = 6.8 Hz, 3H, CH₃) .
Industrial and Environmental Considerations
Environmental Impact
Photodegradation studies indicate a half-life of 12–24 hours in aqueous solutions, suggesting low persistence. Metabolites include 3-methyladipic acid, which is readily mineralized by soil bacteria .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume